![molecular formula C18H17N5 B14227148 1H-Pyrazolo[4,3-c]isoquinolin-7-amine, N,N,3-trimethyl-5-(2-pyridinyl)- CAS No. 824968-29-8](/img/structure/B14227148.png)
1H-Pyrazolo[4,3-c]isoquinolin-7-amine, N,N,3-trimethyl-5-(2-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazolo[4,3-c]isoquinolin-7-amine, N,N,3-trimethyl-5-(2-pyridinyl)- is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazole ring fused to an isoquinoline moiety, makes it an interesting subject for research in various scientific fields.
Métodos De Preparación
The synthesis of 1H-Pyrazolo[4,3-c]isoquinolin-7-amine, N,N,3-trimethyl-5-(2-pyridinyl)- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1H-Pyrazolo[4,3-c]isoquinolin-7-amine, N,N,3-trimethyl-5-(2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the pyridine or pyrazole rings can be functionalized with different substituents.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction .
Aplicaciones Científicas De Investigación
1H-Pyrazolo[4,3-c]isoquinolin-7-amine, N,N,3-trimethyl-5-(2-pyridinyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as enzyme inhibition and receptor binding, making it useful in biochemical assays.
Medicine: It has potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinolin-7-amine, N,N,3-trimethyl-5-(2-pyridinyl)- involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
1H-Pyrazolo[4,3-c]isoquinolin-7-amine, N,N,3-trimethyl-5-(2-pyridinyl)- can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]quinolines: These compounds have a similar pyrazole-quinoline structure but differ in the position of the nitrogen atoms and substituents.
Pyrazolo[1,5-a]pyrimidines: These compounds are purine analogues and have different biological activities and applications.
Pyrazolo[5,1-c][1,2,4]triazines: These compounds are known for their antiviral and antitumor activities.
The uniqueness of 1H-Pyrazolo[4,3-c]isoquinolin-7-amine, N,N,3-trimethyl-5-(2-pyridinyl)- lies in its specific structure and the resulting biological activities, which may offer advantages over other similar compounds in certain applications.
Propiedades
Número CAS |
824968-29-8 |
|---|---|
Fórmula molecular |
C18H17N5 |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
N,N,3-trimethyl-5-pyridin-2-yl-2H-pyrazolo[4,3-c]isoquinolin-7-amine |
InChI |
InChI=1S/C18H17N5/c1-11-16-18(22-21-11)13-8-7-12(23(2)3)10-14(13)17(20-16)15-6-4-5-9-19-15/h4-10H,1-3H3,(H,21,22) |
Clave InChI |
YMGIFDHDPCLUPQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NN1)C3=C(C=C(C=C3)N(C)C)C(=N2)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


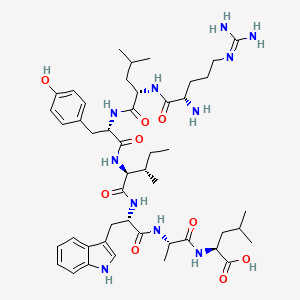
![N,6-Diphenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B14227071.png)
![4,4'-(9,9'-Spirobi[fluorene]-2,2'-diyl)dipyridine](/img/structure/B14227090.png)
![2-[6-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]-1,2-dihydro-4H-benzimidazol-4-one](/img/structure/B14227091.png)
![6-Dodecanamine, 5-[(phenylmethoxy)methyl]-, (5R,6R)-](/img/structure/B14227096.png)
![2-[(3-Chloropyridin-4-yl)(2,5-difluorophenyl)methanesulfonyl]pyrimidine](/img/structure/B14227098.png)
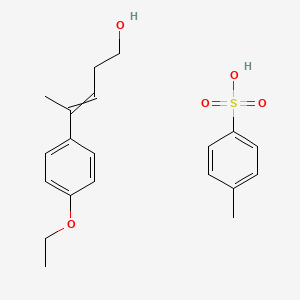

![2-[(2S)-2-{[(1R)-1-Phenylethyl]amino}pent-4-en-2-yl]phenol](/img/structure/B14227105.png)
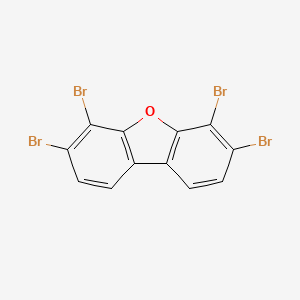
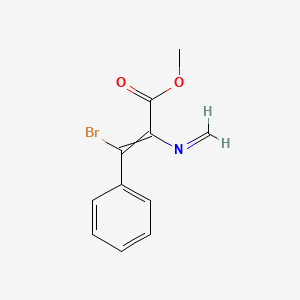
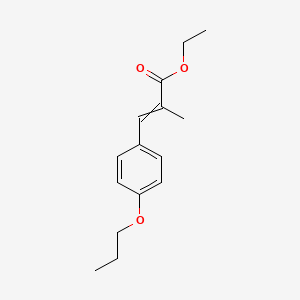
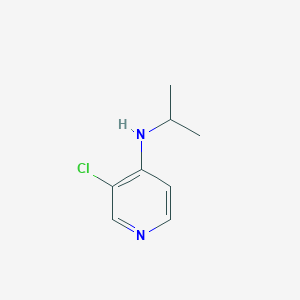
![3-[(E)-(4-Chlorophenyl)diazenyl]-2,1-benzoxazole](/img/structure/B14227116.png)
